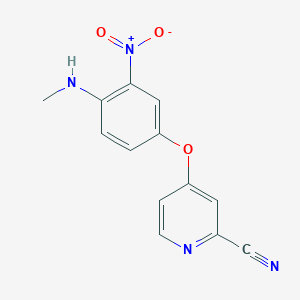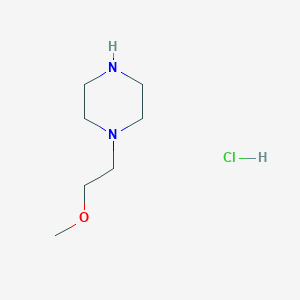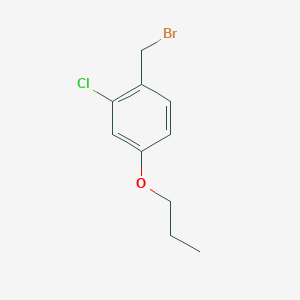
2-Chlor-3-methyl-5-(trifluormethyl)pyridin
Übersicht
Beschreibung
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including agrochemicals and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine has several applications in scientific research:
Wirkmechanismus
Target of Action
It is known that this compound and its derivatives play a crucial role in the development of agrochemical and pharmaceutical compounds .
Mode of Action
The mode of action of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine involves its interaction with its targets, leading to changes in their function. The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in the structure of this compound contribute to its biological activities .
Biochemical Pathways
It is known that the compound’s derivatives have a significant impact on the protection of crops from pests .
Result of Action
It is known that the compound’s derivatives have a significant role in the development of many agrochemical and pharmaceutical compounds .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine are largely due to the presence of the trifluoromethyl group and the pyridine ring . Specific enzymes, proteins, or other biomolecules that this compound interacts with have not been identified in the available literature.
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the presence of a fluorine atom can influence the biological properties of a compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine typically involves the halogenation and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-trichloromethylpyridine with a fluorinating agent such as hydrogen fluoride or trifluoromethyl bromide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often utilizes a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride over a chromium oxide-alumina catalyst at elevated temperatures (around 300°C). This method yields a mixture of 2-chloro-5-(trifluoromethyl)pyridine and 3-trifluoromethylpyridine .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents in the presence of a base.
Major Products:
- Substituted pyridines
- Oxidized or reduced pyridine derivatives
- Coupled products with various aromatic or aliphatic groups .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Comparison: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is unique due to the presence of a methyl group, which can influence its reactivity and the types of derivatives that can be synthesized from it. Compared to its analogs, it may exhibit different biological activities and physicochemical properties, making it suitable for specific applications .
Eigenschaften
IUPAC Name |
2-chloro-3-methyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)3-12-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNHGSGBIBLZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223549-97-1 | |
| Record name | 2-chloro-3-methyl-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


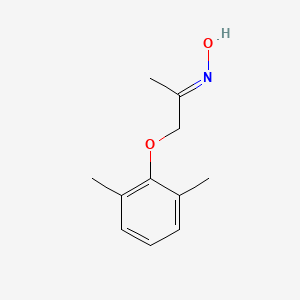

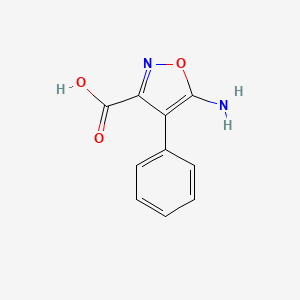


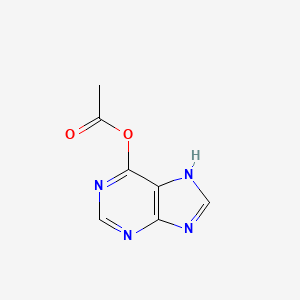
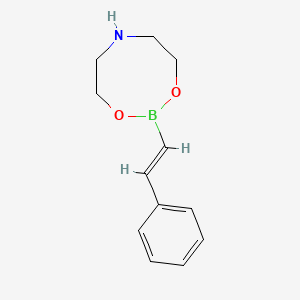

![potassium;2-[(E)-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile](/img/structure/B1646485.png)

![2,2',7-Tribromo-9,9'-spirobi[fluorene]](/img/structure/B1646493.png)
